An In-depth Technical Guide to the Isolation and Characterization of Chamigrenol Natural Products
An In-depth Technical Guide to the Isolation and Characterization of Chamigrenol Natural Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of chamigrenol, a class of sesquiterpene natural products. Chamigrenols, primarily isolated from marine algae of the genus Laurencia, have garnered significant interest due to their unique spiro[5.5]undecane carbon skeleton and promising biological activities. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the intricate workflows and biological pathways associated with these fascinating molecules.
Isolation of Chamigrenol from Laurencia Species
The isolation of chamigrenol and related chamigrene sesquiterpenes from their natural sources, typically red algae of the genus Laurencia, involves a multi-step process encompassing extraction, fractionation, and purification.
Experimental Protocol: Extraction and Chromatographic Separation
This protocol is adapted from established methods for the isolation of sesquiterpenes from Laurencia species.[1]
1.1.1. Sample Collection and Preparation:
-
Freshly collect Laurencia species and clean them with seawater to remove sand, epiphytes, and other marine organisms.
-
Air-dry the algal material at room temperature in a well-ventilated area, spread out on absorbent paper.
-
Once completely dry, grind the material to a fine powder using a blender.
1.1.2. Solvent Extraction:
-
In a large Erlenmeyer flask, macerate 100 g of the dried, powdered algal material with 500 mL of a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).
-
Sonicate the mixture for 20 minutes in an ultrasonic bath at room temperature.
-
Separate the supernatant from the algal biomass by vacuum filtration through a sintered glass funnel.
-
Repeat the extraction process on the algal biomass at least two more times to ensure exhaustive extraction.
-
Combine all the supernatants and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
1.1.3. Chromatographic Fractionation and Purification:
-
Flash Column Chromatography:
-
Pre-adsorb the crude extract onto a small amount of silica gel.
-
Prepare a silica gel flash column and load the adsorbed extract onto the top.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (EtOAc), starting from 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions onto silica gel TLC plates.
-
Develop the plates in a suitable solvent system (e.g., n-hexane:EtOAc, 8:2 v/v).
-
Visualize the spots under UV light (254 nm) and by staining with a suitable reagent (e.g., ceric sulfate spray followed by heating).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Combine fractions containing compounds with similar TLC profiles.
-
Subject these combined fractions to further purification by semi-preparative or preparative HPLC using a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water) to isolate pure chamigrenol.
-
Characterization of Chamigrenol
The structural elucidation of the isolated chamigrenol is achieved through a combination of modern spectroscopic techniques.
Spectroscopic Methods
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the most powerful tool for determining the detailed chemical structure of organic molecules. A suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through chemical shifts and coupling constants.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the complete structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds away).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.
-
2.1.2. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
2.1.3. X-ray Crystallography:
If a suitable single crystal of the isolated chamigrenol can be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure, including its absolute stereochemistry.[2][3][4] This technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[2][4]
Quantitative Data
NMR Spectroscopic Data
The following table summarizes the ¹H and ¹³C NMR data for a representative chamigrene, pacifenol, which shares the core chamigrene skeleton. This data is crucial for the identification and confirmation of related structures.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 1 | 45.2 | 2.35 (m) |
| 2 | 30.1 | 2.10 (m), 2.25 (m) |
| 3 | 134.5 | 5.60 (d, 4.0) |
| 4 | 128.8 | |
| 5 | 50.1 | |
| 6 | 70.3 | 4.65 (dd, 12.0, 4.5) |
| 7 | 42.1 | |
| 8 | 29.8 | 1.85 (m), 2.05 (m) |
| 9 | 35.4 | 2.40 (m), 2.55 (m) |
| 10 | 65.2 | |
| 11 | 48.9 | |
| 12 | 25.1 | 1.10 (s) |
| 13 | 23.9 | 1.25 (s) |
| 14 | 28.1 | 1.75 (s) |
| 15 | 21.5 | 1.30 (s) |
Data is compiled from published literature on chamigrene derivatives.
Biological Activity Data
Chamigrenol has demonstrated noteworthy biological activities, particularly as an inhibitor of Na⁺/K⁺-ATPase and as an antimicrobial agent.
| Biological Target/Organism | Assay | Activity Metric | Value | Reference |
| Na⁺/K⁺-ATPase | Enzyme Inhibition | IC₅₀ | 15.9 µg/mL | [5] |
| Staphylococcus aureus | Broth Microdilution | MIC | 50 µg/mL | [5] |
| Bacillus subtilis | Broth Microdilution | MIC | 50 µg/mL | [5] |
| Pseudomonas aeruginosa | Broth Microdilution | MIC | 50 µg/mL | [5] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the isolation and characterization of chamigrenol.
Signaling Pathway of Na⁺/K⁺-ATPase Inhibition
Chamigrenol's inhibition of the Na⁺/K⁺-ATPase pump disrupts cellular ion homeostasis, leading to downstream signaling events.
Caption: Signaling pathway affected by chamigrenol's inhibition of Na⁺/K⁺-ATPase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Npc268130 | C15H24 | CID 29073 - PubChem [pubchem.ncbi.nlm.nih.gov]
